1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine

Description

Background of Piperidine and Piperazine Heterocycles in Chemistry

Piperidine and piperazine are six-membered nitrogen-containing heterocycles that serve as foundational scaffolds in organic and medicinal chemistry. Piperidine, a saturated bicyclic amine with one nitrogen atom, is widely utilized in alkaloid synthesis and pharmaceutical agents due to its conformational flexibility and basicity. Piperazine, featuring two nitrogen atoms at para positions, exhibits enhanced hydrogen-bonding capacity and structural rigidity, making it a privileged motif in drug discovery. These heterocycles are present in over 20% of FDA-approved drugs, including antihistamines (e.g., cetirizine) and antipsychotics (e.g., aripiprazole). Their ability to modulate pharmacokinetic properties, such as solubility and metabolic stability, has driven extensive research into functionalized derivatives.

Structural Features of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine

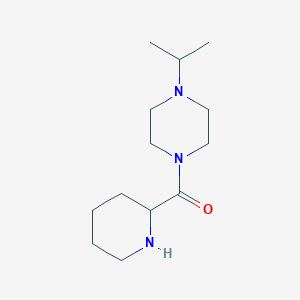

This compound (C₁₃H₂₅N₃O, MW 239.36 g/mol) combines piperidine and piperazine rings through a carbonyl bridge (Figure 1). Key structural attributes include:

- Piperidine-2-carbonyl moiety : The carbonyl group at position 2 introduces planarity, facilitating π-stacking interactions, while the secondary amine enables hydrogen bonding.

- 4-(Propan-2-yl)piperazine : The isopropyl substituent at position 4 enhances lipophilicity and steric bulk, potentially improving target selectivity.

- Conformational dynamics : The piperazine ring adopts a chair conformation, with the isopropyl group occupying an equatorial position to minimize steric strain.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₅N₃O |

| Molecular Weight | 239.36 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 41.6 Ų |

Historical Context and Development

The compound emerged during early 21st-century efforts to optimize histamine H₃ receptor antagonists. Initial synthetic routes, reported in patents from 2009–2015, focused on reductive amination and carbodiimide-mediated couplings. Advances in catalytic hydrogenation and chiral resolution enabled enantioselective synthesis, as demonstrated by Joung et al. in asymmetric hydrosilylation protocols. Its modular design allows rapid diversification, aligning with fragment-based drug discovery trends.

Significance in Organic Chemistry Research

This compound exemplifies the strategic integration of heterocyclic motifs to balance physicochemical and pharmacological properties. Key research applications include:

- Scaffold for kinase inhibitors : The piperazine moiety coordinates with ATP-binding pockets, while the carbonyl group stabilizes adjacent aromatic residues.

- Building block for peptidomimetics : The secondary amine participates in Ullmann and Buchwald-Hartwig couplings, enabling C–N bond formation.

- Conformational studies : NMR and X-ray crystallography analyses reveal how substituents influence ring puckering and intermolecular interactions.

Table 2: Synthetic Routes

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | NaBH₃CN, MeOH | 72 | |

| Carbodiimide coupling | DCC, HOBt, CH₂Cl₂ | 85 | |

| Catalytic hydrogenation | Pd/C, H₂, EtOAc | 91 |

Properties

IUPAC Name |

piperidin-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-11(2)15-7-9-16(10-8-15)13(17)12-5-3-4-6-14-12/h11-12,14H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPRXIHSKAHUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Piperazine with Piperidine-2-carbonyl Derivatives

A common approach is the acylation of piperazine derivatives with piperidine-2-carbonyl halides or activated esters. The piperidine-2-carbonyl moiety is often prepared by oxidation or functional group transformation of piperidine precursors.

- Reagents and Conditions : Acylation is typically performed using acid chlorides or anhydrides of piperidine-2-carboxylic acid derivatives in the presence of bases such as triethylamine or pyridine in solvents like dichloromethane or toluene.

- Yield Optimization : Use of toluene as solvent has been reported to increase yields significantly (2.5 to 10 times) compared to dichloromethane, while also reducing chlorinated byproducts and toxicity.

Protection and Deprotection Strategies

- Piperidin-4-one derivatives are often protected using spirocyclic protecting groups (e.g., 1,4-dioxo-8-azaspirodecane) to prevent side reactions during coupling steps.

- Removal of protecting groups is achieved under acidic aqueous conditions or mixtures of water-miscible organic solvents and acid, enabling the release of the free piperidin-4-one for subsequent coupling.

Reductive Amination for Piperazine Substitution

- Introduction of the isopropyl group at the 4-position of the piperazine ring can be achieved via reductive amination of 4-substituted piperazine intermediates with appropriate ketones or aldehydes, using reducing agents such as sodium triacetoxyborohydride or sodium borohydride.

- This method allows selective alkylation without over-alkylation or ring opening.

Hydrogenation of Pyridine Precursors

- Industrially, hydrogenation of pyridine derivatives over catalysts like molybdenum disulfide or rhodium on carbon is a scalable route to piperidine derivatives, which can then be functionalized further.

- This method is cost-effective for large-scale production of piperidine intermediates.

Representative Synthetic Route Example

Note: Yields are approximate and depend on exact conditions and purification methods.

Research Findings and Optimization Notes

- Solvent Effects : Switching from dichloromethane to toluene in coupling steps reduces hazardous byproducts and increases yield significantly (up to 10-fold in some cases), which is critical for pharmaceutical applications.

- Protecting Group Choice : The use of spirocyclic protecting groups provides stability during coupling and can be efficiently removed under mild acidic conditions without degrading the product.

- Catalyst Selection : For hydrogenation steps, rhodium on carbon offers high activity and selectivity for reducing pyridine rings to piperidines, enabling efficient synthesis of piperidine intermediates.

- Reductive Amination Efficiency : Sodium triacetoxyborohydride is preferred over sodium borohydride for reductive amination due to better selectivity and milder reaction conditions, minimizing side products.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acylation with acid chlorides | Piperidine-2-carbonyl chloride, base, toluene | High yield, scalable, reduced toxicity | Requires protection of sensitive groups |

| Protection/Deprotection | Spirocyclic protecting groups, acid treatment | Selective reactions, stable intermediates | Additional steps increase process length |

| Reductive Amination | Isopropyl aldehyde, sodium triacetoxyborohydride | Selective alkylation, mild conditions | Requires careful control to avoid over-alkylation |

| Catalytic Hydrogenation | Rhodium on carbon, H2 gas | Scalable, cost-effective | Requires specialized equipment |

Chemical Reactions Analysis

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the isopropyl group or other substituents on the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in the treatment of various diseases, including neurological disorders and infectious diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Receptor Binding and Structure-Activity Relationships (SAR)

- Dopamine D2 Receptor : Piperidine-containing analogs (e.g., 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine) show high D2 affinity due to optimal steric and electronic interactions with the orthosteric site . The target compound’s piperidine-2-carbonyl group may mimic these interactions but with altered binding kinetics.

- Serotonin 5-HT1A : Compounds like 4-[3-(1,2-dihydronaphthalen-4-yl)-propyl]-1-(2-methoxyphenyl)piperazine (IC₅₀ = 2.0 nM) demonstrate that methoxy and alkyl chain modifications enhance 5-HT1A affinity . The target’s isopropyl group may similarly modulate selectivity.

Biological Activity

Overview

1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring linked to a piperazine ring, with a carbonyl group at the second position of the piperidine and an isopropyl group at the fourth position of the piperazine. Its structural characteristics suggest potential interactions with various biological targets, leading to significant therapeutic implications.

The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the synthesis of derivatives that may enhance its biological activity.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

- Antiviral Activity : Research suggests potential efficacy against viral pathogens, although specific mechanisms and targets remain to be fully elucidated.

- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. It may exert its effects by modulating key signaling pathways involved in tumor growth and metastasis.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. This compound may bind to receptors or enzymes, influencing their activity and leading to various biological outcomes. For instance, it could potentially inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses against viral infections.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Piperidine-2-carbonyl)-4-methylpiperazine | Methyl group instead of isopropyl | Similar antimicrobial properties |

| 1-(Piperidine-2-carbonyl)-4-ethylpiperazine | Ethyl group instead of isopropyl | Potentially different efficacy |

This comparison highlights how variations in substituents can influence both chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of piperazine derivatives, including this compound:

- Anticancer Study : A study evaluated the anticancer effects of various piperazine derivatives against human cancer cell lines. Results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations necessary to inhibit cell growth .

- Antiviral Evaluation : In a screening for antiviral activity, compounds structurally related to this piperazine derivative demonstrated inhibition of viral replication in vitro. The study highlighted the potential for further development into antiviral therapeutics .

- Mechanistic Insights : Research into the molecular interactions revealed that this compound could interfere with key signaling pathways associated with cancer progression and viral replication. Docking studies suggested binding affinities that could lead to effective inhibition of target proteins involved in these processes .

Q & A

Q. What are the recommended synthetic routes for 1-(Piperidine-2-carbonyl)-4-(propan-2-yl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine core. For example:

- Alkylation : Introduce the propan-2-yl group via nucleophilic substitution using propargyl bromide or similar alkyl halides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ .

- Acylation : Attach the piperidine-2-carbonyl moiety via coupling reactions (e.g., using acyl chlorides or activated esters) in dichloromethane (DCM) with a tertiary amine base (e.g., DIPEA) to neutralize HCl byproducts .

- Optimization : Monitor reaction progress via TLC (e.g., hexane/ethyl acetate gradients) and adjust stoichiometry (1.2–1.5 equiv of alkylating/acylating agents) to minimize side products .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:8 to 1:2 ratios) for optimal separation of polar intermediates .

- Recrystallization : Employ solvents like diethyl ether or ethanol for final product crystallization, ensuring slow cooling to enhance crystal purity .

- Extraction : Partition crude mixtures between DCM and water to remove unreacted starting materials or salts .

Q. What spectroscopic methods are suitable for characterizing the structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns on the piperazine ring (e.g., δ 2.5–3.5 ppm for N-alkyl protons; δ 160–180 ppm for carbonyl carbons) .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) to distinguish regioisomers .

- IR Spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and secondary amine bands (~3300 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (category 2A irritation risks) .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile solvents (e.g., DCM) .

- Storage : Keep in sealed containers under dry, room-temperature conditions to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .

- Solubility Checks : Pre-dissolve compounds in DMSO (<1% v/v) and confirm solubility in assay buffers via dynamic light scattering to avoid false negatives .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-fluorobenzyl derivatives) to identify substituent-dependent activity trends .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Substituent Scanning : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the benzyl ring) and test activity against target enzymes (e.g., tyrosine kinases) .

- 3D-QSAR Modeling : Use software like Schrödinger to correlate steric/electronic parameters (e.g., logP, polar surface area) with IC₅₀ values .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., piperazine nitrogen) using X-ray crystallography or docking studies .

Q. How can molecular docking be utilized to predict the binding affinity of this compound?

Methodological Answer:

- Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) and optimize hydrogen-bond networks using tools like AutoDock Tools .

- Grid Generation : Define active-site coordinates (e.g., ATP-binding pocket) with 0.375 Å spacing for docking precision .

- Pose Validation : Compare docked conformations with co-crystallized ligands (RMSD <2.0 Å) and calculate binding energies (ΔG) using MM/GBSA methods .

Q. What analytical approaches resolve stereochemical uncertainties in derivatives?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers (retention time shifts >2 min) .

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water) and solve structures to confirm absolute configuration .

- NOESY NMR : Detect spatial proximity of protons (e.g., piperidine H-2 to piperazine H-4) to assign stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.